2-(Nitroamino)benzoic acid
CAS No.: 4395-62-4
Cat. No.: VC13974142
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4395-62-4 |
|---|---|
| Molecular Formula | C7H6N2O4 |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 2-nitramidobenzoic acid |
| Standard InChI | InChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11) |
| Standard InChI Key | RUGLDDBRINWXJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Configuration
The molecular structure of 2-(Nitroamino)benzoic acid features a benzene ring with substituents at specific positions: the carboxylic acid group at position 1, the nitro group at position 2, and the amino group at position 3 (relative to the carboxylic acid). This ortho-substitution pattern creates steric and electronic effects that distinguish it from isomers such as 3-nitrobenzoic acid. The nitro group’s electron-withdrawing nature increases the acidity of the carboxylic acid group, with a pKa estimated to be lower than that of unsubstituted benzoic acid (pKa ≈ 4.2).
Physical and Chemical Properties
2-(Nitroamino)benzoic acid typically presents as yellowish-white crystalline solids. Its solubility profile varies significantly with solvent polarity: it is sparingly soluble in water but dissolves readily in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound decomposes at elevated temperatures, emitting toxic fumes of nitrogen oxides. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of -COOH) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).
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¹H NMR: Signals between δ 8.0–8.5 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid proton).
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 2-(Nitroamino)benzoic acid involves a two-step protocol starting from benzoic acid:
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Nitration: Benzoic acid undergoes nitration using a mixture of concentrated nitric and sulfuric acids. This step introduces the nitro group at the ortho position relative to the carboxylic acid, yielding 2-nitrobenzoic acid.
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Amination: The nitro group is reduced to an amino group via catalytic hydrogenation or using reducing agents like iron and hydrochloric acid. The final product is purified through recrystallization from ethanol or DMF.
Key Reaction Conditions:
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Temperature control during nitration (0–5°C) to minimize byproducts.
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Use of anhydrous ZnCl₂ as a catalyst during amination to enhance yield.
Industrial-Scale Production
While laboratory synthesis is well-documented, industrial-scale production requires optimization for cost and safety. Continuous-flow reactors are employed to manage exothermic reactions, and solvent recovery systems minimize waste. Current production costs are estimated at $50–100 per gram, reflecting the complexity of purification.
| Compound | Anti-Inflammatory Activity (% Inhibition) | Analgesic Activity (% Increase in Pain Threshold) |
|---|---|---|
| 4n (Nitro-substituted) | 33.6 | 28.4 |
| 4e (Methoxy-substituted) | 29.8 | 24.1 |
Applications in Scientific Research
Biochemical Assays
The compound’s redox-active nitro group makes it valuable in assays measuring thioredoxin reductase activity. Researchers utilize it to screen inhibitors for cancer therapy, where aberrant redox signaling is a therapeutic target.
Drug Development
Derivatives of 2-(Nitroamino)benzoic acid are being explored as insulin receptor tyrosine kinase activators. Preliminary studies indicate that these compounds enhance insulin signaling in adipocytes, suggesting potential applications in diabetes management .
Comparative Analysis with Structural Analogs
3-Nitrobenzoic Acid
Unlike 2-(Nitroamino)benzoic acid, 3-nitrobenzoic acid lacks the amino group, resulting in lower solubility and reactivity. Its pKa is higher (≈3.5), reflecting the meta-nitro group’s weaker electron-withdrawing effect.
Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) lacks the nitro group, making it less electrophilic. It is primarily used in synthesizing dyes and pharmaceuticals, whereas 2-(Nitroamino)benzoic acid’s applications are more specialized.
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